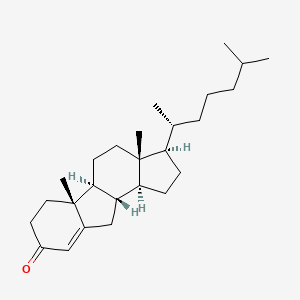

B-Norcholest-4-en-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

B-Norcholest-4-en-3-one is a sesquiterpenoid.

Wissenschaftliche Forschungsanwendungen

Cholesterol Metabolism Studies

B-Norcholest-4-en-3-one serves as a critical intermediate in the study of cholesterol metabolism. Research has shown that it can be metabolized into various oxysterols, which play significant roles in cellular signaling and homeostasis. For instance, studies involving animal models have demonstrated the compound's influence on cholesterol-derived metabolites in the brain and their implications for diseases like Alzheimer's and Parkinson's .

Table 1: Key Cholesterol Metabolites Derived from this compound

| Metabolite Name | Function | Implications in Disease |

|---|---|---|

| 7α-Hydroxycholesterol | Regulates cholesterol homeostasis | Alzheimer's disease |

| 24S-Hydroxycholesterol | Neuroprotective effects | Multiple sclerosis |

| 7α-Hydroxy-3-oxocholest-4-en-26-oic acid | Involved in bile acid synthesis | Parkinson's disease |

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties. In vitro and in vivo experiments have shown that it can inhibit tumor growth significantly. For example, xenograft models treated with this compound demonstrated up to 60% tumor growth inhibition at specific dosages.

Case Study: Breast Cancer Treatment

- Objective : Evaluate anticancer effects.

- Results : Induction of apoptosis in cancer cells with minimal toxicity to normal cells.

Neuroprotective Effects

This compound has been implicated in neuroprotection, particularly in models of neurodegenerative diseases. Its metabolites are believed to contribute to maintaining neuronal health by modulating oxidative stress and inflammation pathways. Studies have reported positive correlations between its derivatives and cognitive function metrics in patients with neurodegenerative conditions .

Case Study: Parkinson's Disease

A study analyzing cerebrospinal fluid (CSF) metabolites found that specific oxysterols derived from this compound correlated with clinical measures of depression and motor function in Parkinson's patients. This highlights the potential for using these metabolites as biomarkers for disease progression .

Case Study: Multiple Sclerosis

Research involving patients with multiple sclerosis indicated altered levels of cholesterol metabolites, including those derived from this compound, suggesting its role in disease pathology and potential therapeutic targets .

Analyse Chemischer Reaktionen

Chemical Reactions of B-Norcholest-4-en-3-one

This compound undergoes several key chemical reactions typical of steroid compounds. These reactions include:

Hydrogenation

Hydrogenation of this compound can occur under catalytic conditions, typically using palladium or platinum catalysts. The reaction leads to the formation of saturated derivatives, such as B-nor-5β-cholestanyl acetate, with yields reported around 75% when using platinum in acetic acid .

Bromination

The addition of bromine to this compound results in the formation of dibrominated products. In contrast to typical steroid reactions, where mixtures of 5α- and 5β-products are formed, B-norsteroids yield predominantly 5β-H products due to specific stereochemical influences during the reaction .

Epoxidation

Epoxidation reactions can be performed using peracids, leading to the formation of epoxide derivatives. The stereochemistry of these reactions is influenced by substituents on the steroid rings, with B-norsteroids showing different regioselectivity compared to their counterparts .

Reduction with Di-imide

Reduction with di-imide has been shown to proceed through a four-center transition state, yielding products such as B-nor-5α-androstane from 3β-hydroxy-B-norandrost-5-ene .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

Oppenauer Oxidation

This method involves the oxidation of cholesterol using aluminum alkoxides as catalysts, transforming cholesterol into cholest-4-en-3-one and subsequently into this compound through further modifications.

Bioconversion

Microbial biotransformation offers an environmentally friendly approach to synthesize this compound from cholesterol using specific microorganisms capable of enzymatic conversion .

Chemical Methods

Chemical transformations often involve multi-step processes that utilize reagents such as pyridinium chlorochromate for selective oxidations or reductions that yield desired intermediates leading to this compound .

Comparative Analysis with Related Compounds

This compound shares structural similarities with several other steroid compounds, which influences its reactivity profile:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Cholest-4-en-3-one | C27H44O | Has a hydroxyl group at position 3 instead of an oxo group. |

| 19-Norcholest-4-en-3-one | C26H42O | Lacks a methyl group at position 19; similar reactivity profile. |

| Androstene | C19H26 | A simpler structure; serves as a precursor for anabolic steroids. |

The unique conversion of the hydroxyl group to an oxo group in this compound enhances its potential utility in therapeutic applications targeting hormonal pathways while maintaining a close relationship with naturally occurring steroids like cholesterol.

Biological Activity and Implications

Research indicates that this compound exhibits various biological activities relevant in pharmacological contexts. Its structural similarity to cholesterol suggests potential interactions with biological membranes and enzymes involved in lipid metabolism. Studies have shown that derivatives of this compound may influence steroidogenesis and have implications in endocrine regulation .

Furthermore, investigations into binding affinities with various biological receptors are crucial for understanding how this compound may influence physiological processes through modulation of steroid hormone activity.

Eigenschaften

CAS-Nummer |

2552-26-3 |

|---|---|

Molekularformel |

C26H42O |

Molekulargewicht |

370.6 g/mol |

IUPAC-Name |

(3R,3aR,5aS,5bR,10aS,10bS)-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,6,7,10,10a,10b-decahydro-1H-cyclopenta[a]fluoren-8-one |

InChI |

InChI=1S/C26H42O/c1-17(2)7-6-8-18(3)22-9-10-23-21-16-19-15-20(27)11-13-25(19,4)24(21)12-14-26(22,23)5/h15,17-18,21-24H,6-14,16H2,1-5H3/t18-,21+,22-,23+,24+,25+,26-/m1/s1 |

InChI-Schlüssel |

GLUQJSAOAFURSM-GHSKVMHMSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4=CC(=O)CCC34C)C |

Isomerische SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4=CC(=O)CC[C@]34C)C |

Kanonische SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4=CC(=O)CCC34C)C |

Key on ui other cas no. |

2552-26-3 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.